Astragaloside III

説明

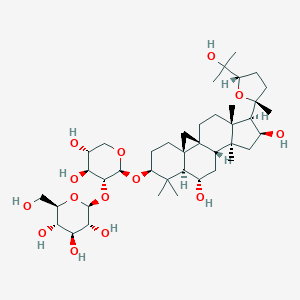

Astragaloside III (C₄₁H₆₈O₁₄; molecular weight: 784.97; CAS: 84687-42-3) is a triterpenoid saponin primarily isolated from Astragalus membranaceus (Huangqi), a herb widely used in traditional Chinese medicine. It is characterized by a cycloartane-type skeleton with sugar moieties attached at specific positions. This compound has garnered attention for its immunomodulatory, anti-inflammatory, and anti-tumor properties . Recent studies highlight its unique role in enhancing natural killer (NK) cell activity via upregulation of NKG2D and interferon-γ (IFN-γ), distinguishing it from other Astragalosides .

準備方法

Synthetic Routes and Reaction Conditions: Astragaloside III can be synthesized through a series of chemical reactions involving the cycloartane-type triterpenoid cycloastragenol. The synthesis typically involves glycosylation reactions where specific sugar moieties are attached to the aglycone structure of cycloastragenol .

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Astragalus membranaceus. The process includes drying and grinding the roots, followed by extraction using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

反応の種類: アストラガロサイドIIIは、次のような様々な化学反応を起こします。

酸化: この反応は、分子内に存在するヒドロキシル基を修飾することができます。

還元: この反応は、トリテルペノイド構造内の二重結合に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンやカルボン酸の生成につながる可能性がありますが、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

化学: トリテルペノイドサポニンの研究における参照化合物として使用されます。

生物学: 免疫応答を調節し、ナチュラルキラー細胞の活性を高める役割を調査しています.

科学的研究の応用

Cancer Treatment

Mechanisms of Action

Astragaloside III has been shown to exert anti-cancer effects through several mechanisms:

- Enhanced Natural Killer Cell Activity : A study demonstrated that this compound significantly increased the expression of natural killer group 2D (NKG2D) and interferon-γ (IFN-γ) in natural killer cells, leading to improved tumor-killing capabilities. This was evidenced by increased infiltration of NK cells into tumors and enhanced antitumor responses in mouse models of colon cancer .

- Induction of Apoptosis in Lung Cancer Cells : Research on non-small cell lung cancer (NSCLC) cells (A549 and H460) revealed that this compound inhibited cell proliferation and promoted apoptosis. The compound modulated key signaling pathways, including p38, JNK, and AKT, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and increased pro-apoptotic proteins such as Bax .

Data Table: Effects of this compound on Cancer Cells

Immunomodulation

This compound has demonstrated significant immunomodulatory properties. In addition to enhancing NK cell activity, it has been shown to regulate other immune responses:

- Anti-inflammatory Effects : The compound activates TACE/ADAM17-dependent signaling pathways in endothelial cells, which are crucial for anti-inflammatory responses. This pathway modulation can potentially mitigate chronic inflammatory conditions .

Cardiovascular Health

Research indicates that this compound may benefit cardiovascular health by improving endothelial function and reducing inflammation:

- Endothelial Cell Protection : Studies suggest that this compound enhances growth factor signaling in endothelial cells, promoting vascular health and potentially protecting against cardiovascular diseases .

Neuroprotection

The neuroprotective effects of this compound are particularly relevant for neurodegenerative diseases:

- Protection Against Neurotoxicity : In models of Parkinson's disease using Caenorhabditis elegans, this compound exhibited protective effects against neurotoxicity induced by 6-hydroxydopamine. It alleviated oxidative stress and regulated apoptosis pathways, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Neuroprotective Effects of this compound

作用機序

アストラガロサイドIIIは、複数の分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

Structural Differences

Astragaloside III shares a core cycloartane structure with Astragaloside I, II, IV, and isoastragalosides but differs in hydroxylation patterns and sugar attachments (Table 1). For example:

- Astragaloside I : Contains an additional glucose unit at C-6 compared to this compound .

- Astragaloside IV : Lacks a hydroxyl group at C-25, contributing to its distinct pharmacokinetic profile .

- This compound : Unique Raman peak at 1,448 cm⁻¹ (vs. 1,391 cm⁻¹ for isoastragaloside I and 1,442 cm⁻¹ for Astragaloside IV), reflecting structural variations in glycosylation .

Table 1: Structural Comparison of Key Astragalosides

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Astragaloside I | C₄₃H₆₈O₁₆ | 840.99 | Glucose at C-6, C-3, and C-25 hydroxylation |

| Astragaloside II | C₄₁H₆₆O₁₅ | 798.95 | Xylose at C-6, hydroxylation at C-16 |

| This compound | C₄₁H₆₈O₁₄ | 784.97 | Rhamnose at C-3, hydroxylation at C-25 |

| Astragaloside IV | C₄₁H₆₈O₁₄ | 784.97 | No hydroxylation at C-25 |

Bioactivity and Mechanisms

Anti-Tumor Effects

- This compound : Enhances NK cell infiltration into tumors by elevating NKG2D (2.5-fold increase) and IFN-γ (3-fold increase) in vitro and in vivo. It also upregulates Fas and Granzyme B in NK cells, promoting apoptosis in colorectal cancer (CT26) cells .

- Astragaloside II/IV : Exhibit broader anti-tumor spectra via PI3K-AKT signaling and direct cytotoxicity but lack specific NK cell modulation .

Immunomodulation

- This compound : Activates TACE/ADAM17 in endothelial cells, reducing inflammation via p38-dependent pathways .

Anti-Inflammatory and Metabolic Effects

- This compound : Upregulated under chlormequat treatment (1.7-fold increase) but reduced by sulfur fumigation (11.5–40% decrease) .

- Astragaloside IV : More stable under sulfur fumigation but less responsive to agricultural treatments .

Table 2: Pharmacological Comparison

Pharmacokinetics and Toxicity

生物活性

Astragaloside III (AS-III) is a triterpenoid saponin derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, particularly in cancer treatment, immune modulation, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of AS-III, supported by research findings, case studies, and data tables.

1. Anti-Cancer Properties

Mechanism of Action

AS-III exhibits significant anti-cancer effects through various mechanisms, including the modulation of apoptosis and inhibition of cell proliferation. In studies involving non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460, AS-III treatment resulted in increased apoptosis and decreased cell viability in a dose-dependent manner. The compound was shown to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax, indicating its potential as an effective anti-cancer agent .

Case Study: Colon Cancer

A study highlighted AS-III's role in enhancing the anti-tumor response of natural killer (NK) cells in colon cancer models. It was found to increase the expression of NKG2D and interferon-gamma (IFN-γ) in NK cells, thereby enhancing their tumor-killing capabilities both in vitro and in vivo .

Table 1: Effects of AS-III on Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| A549 | 0 | 100 | 5 |

| A549 | 50 | 70 | 30 |

| A549 | 100 | 40 | 60 |

| NCI-H460 | 0 | 100 | 5 |

| NCI-H460 | 50 | 65 | 35 |

| NCI-H460 | 100 | 35 | 65 |

2. Immune Modulation

AS-III has been shown to enhance immune responses, particularly through its effects on NK cells. In a specific study, AS-III significantly elevated the levels of NKG2D and IFN-γ in NK cells, which are crucial for effective immune response against tumors. This enhancement was associated with increased infiltration of NK cells into tumor sites, suggesting a promising avenue for cancer immunotherapy .

3. Anti-Inflammatory Effects

Research indicates that AS-III possesses potent anti-inflammatory properties. It has been demonstrated to reduce inflammatory responses in vascular endothelial cells, which could have implications for cardiovascular diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

4. Antiviral Activity

Recent studies have explored the antiviral potential of AS-III against dengue virus infections. In vitro assays indicated that AS-III exhibited inhibitory effects on viral replication, suggesting its potential as an antiviral agent . The precise mechanisms remain to be fully elucidated but indicate a promising area for further research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Astragaloside III in plant extracts?

Ultra-performance liquid chromatography coupled with evaporative light scattering detection (UPLC-ELSD) is widely used for precise quantification of this compound and related saponins. This method allows differentiation between structurally similar compounds (e.g., Astragaloside I, II, III, and IV) and is validated for accuracy in complex matrices like Astragalus membranaceus root extracts . Ensure calibration curves are established using certified reference standards (e.g., HPLC≥98% purity) to minimize batch variability .

Q. How should this compound be stored to maintain stability in laboratory settings?

this compound is hygroscopic and thermally sensitive. Store lyophilized powder at -20°C in airtight containers with desiccants. For dissolved stocks (e.g., in DMSO), aliquot to avoid freeze-thaw cycles and store at -80°C for long-term stability. Solubility in DMSO is 55 mg/mL (70.07 mM), but avoid prolonged exposure to light .

Q. What preliminary assays are used to assess the bioactivity of this compound?

Begin with in vitro cell viability assays (e.g., MTT or CCK-8) to evaluate dose-dependent cytotoxicity. For antioxidant activity, employ DPPH radical scavenging or SOD activity assays. For cardioprotective studies, use H9c2 cardiomyocytes under hypoxia-reoxygenation stress .

Advanced Research Questions

Q. How can experimental design optimize this compound yield in plant tissue cultures?

Use half-strength Schenk and Hildebrandt (SH) medium for hairy root cultures, which enhances biomass and saponin production compared to full-strength media. Supplement with 3% sucrose and adjust pH to 5.8 pre-autoclaving. Analyze saponin levels via ANOVA with post-hoc Duncan’s tests to compare media formulations .

Q. What mechanisms underlie this compound’s immunomodulatory effects in cancer models?

this compound upregulates NKG2D receptors and IFN-γ secretion in natural killer (NK) cells via T-bet transcription factor activation, enhancing tumor cell lysis. Use flow cytometry to quantify NKG2D expression and ELISA to measure serum IFN-γ levels in murine xenograft models .

Q. How do contradictory findings in this compound’s apoptotic pathways inform mechanistic studies?

While some studies report apoptosis via caspase-3 activation in breast cancer cells , others highlight non-apoptotic pathways (e.g., IL-12-mediated NK cell activation) . Resolve discrepancies using RNA-seq to map transcriptional changes and siRNA knockdowns to validate pathway dependencies.

Q. Methodological Guidance

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

Apply nonlinear regression (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC50 values. For in vivo tumor volume data, use repeated-measures ANOVA with Bonferroni correction for longitudinal comparisons .

Q. How can multivariate statistics enhance quality assessment of this compound sources?

Combine TOPSIS (Technique for Order Preference by Similarity to Ideal Solution) and cluster heatmaps to rank Astragalus samples by saponin profiles. Include variables like Astragaloside I/II/III ratios and geographic origin to identify bioactive outliers .

Q. Data Interpretation Challenges

Q. Why do some media formulations fail to produce Astragaloside IV alongside this compound?

MS media lack specific precursors (e.g., cycloartane-type triterpenes) required for Astragaloside IV biosynthesis. Use metabolomic profiling (LC-MS/MS) to trace intermediate metabolites and adjust media with methyl jasmonate to induce pathway enzymes .

Q. How to address variability in this compound’s solubility across experimental setups?

Pre-warm DMSO to 37°C before dissolving this compound to prevent precipitation. For in vivo administration, use vehicles like PBS with 0.1% Tween-80. Validate solubility via dynamic light scattering (DLS) to ensure monodisperse solutions .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFSMBDVZVUETN-BQAOMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331663 | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84687-42-3 | |

| Record name | Astragaloside III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。